金(3+);氢离子;四氯化物

描述

Gold(3+);hydron;tetrachloride, also known as Gold (III) chloride, is a compound that has seen remarkable advances in the field of organometallic chemistry . It is often used in the fabrication of colorimetric aptasensors for staphylococcus aureus .

Synthesis Analysis

The synthesis of Gold(3+);hydron;tetrachloride involves several compound classes that have long been hypothesized as being part of catalytic cycles, such as gold (III) alkene, alkyne, CO and hydride complexes . The multigram synthesis of the most common mononuclear N-heterocyclic carbene gold (I) chloride complexes bearing the N,N ′-bis- (2,4,6-trimethylphenyl)imidazol-2-ylidene .Molecular Structure Analysis

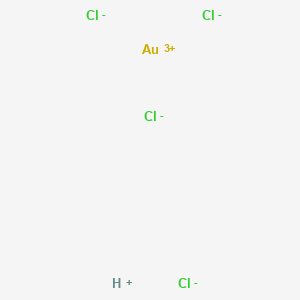

The molecular formula of Gold(3+);hydron;tetrachloride is HAuCl4 · 3H2O . Its average mass is 375.387 Da and its monoisotopic mass is 373.915314 Da .Chemical Reactions Analysis

Gold(3+);hydron;tetrachloride exhibits anticancer activities by targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes and trigger cell death via reactive oxygen species (ROS) . It also involves important catalysis-relevant reaction steps, like migratory insertion and β-H elimination reactions .Physical And Chemical Properties Analysis

Gold(3+);hydron;tetrachloride is resistant to the effect of most acids and therefore does not corrode easily . It has high thermal and electrical conductivities .科学研究应用

Comprehensive Analysis of Gold(III) Chloride Applications

Gold(III) chloride, also known as tetrachloroauric acid or gold trichloride, is a chemical compound with significant applications in various scientific research fields. Below is a detailed analysis of six unique applications of this compound:

Nanoparticle Synthesis: Gold(III) chloride is a pivotal precursor in the synthesis of gold nanoparticles (AuNPs). The high purity and stability of tetrachloroauric acid solutions are essential for producing nanoparticles with precise characteristics. These nanoparticles have diverse applications, including electronics, medicine, and materials science .

Catalysis: In heterogeneous gold catalysis, gold(III) chloride serves as a source of gold for the preparation of catalysts. These catalysts are used in a wide range of reactions, such as the oxidation of alcohols, production of adipic acid, and other important industrial processes. The unique properties of gold catalysts make them valuable for sustainable chemistry applications .

Hydrometallurgy: The compound plays a crucial role in hydrometallurgical processes for gold recovery. It’s involved in methods like the Merrill–Crowe process and other extraction techniques that are central to the gold mining industry, contributing to a significant portion of global gold production .

安全和危害

未来方向

属性

IUPAC Name |

gold(3+);hydron;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH/h;4*1H/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLSFRRYNGEBEJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014499 | |

| Record name | Tetrachloroauric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gold(3+);hydron;tetrachloride | |

CAS RN |

16903-35-8 | |

| Record name | Chloroauric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16903-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachloroauric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROAURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H372EGX3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。